molecular formula C24H23FN4O2S2 B2476016 4-({2-[4-(5-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-2-oxoethyl}thio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 690647-17-7

4-({2-[4-(5-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-2-oxoethyl}thio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No. B2476016
CAS RN: 690647-17-7
M. Wt: 482.59
InChI Key: LVWAHLBVODBGJG-UHFFFAOYSA-N
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Description

The compound seems to contain a 5-Fluoro-1,2-benzisoxazol-3-yl moiety . This moiety is found in several pharmacologically active compounds and is known to exhibit various biological activities .


Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives has been described using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .


Chemical Reactions Analysis

The compound seems to be involved in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone .


Physical And Chemical Properties Analysis

The compound 3-[1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole has a yield of 91%, appears as a milky white solid, and has a melting point of 158–160°C .

Scientific Research Applications

Antitrichinellosis and Antiprotozoal Activity

The compound 4-({2-[4-(5-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-2-oxoethyl}thio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine and its derivatives have been studied for their potential as antitrichinellosis and antiprotozoal agents. A study highlighted the synthesis of novel thieno[2,3-d]pyrimidin-4(3H)-ones containing benzimidazole ring. These compounds showed promising activity against Trichinella spiralis, with some derivatives surpassing the efficacy of the standard treatment, albendazole. Additionally, compounds demonstrated 100% effectiveness against Lamblia muris in white mice after a five-day treatment course, indicating potential as effective antiparasitic agents (Mavrova et al., 2010).

Antimicrobial Activity

The antimicrobial properties of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives were explored in several studies. One research synthesized derivatives as potential antimicrobial agents, finding that certain compounds were highly active against Candida albicans and Staphylococcus aureus. These findings suggest that these derivatives can be potent antimicrobial agents, providing a basis for further research and drug development (Soliman et al., 2009).

Antitumor Activity

Studies have also explored the antitumor properties of these compounds. A series of 2,4,6-trisubstituted pyrimidine derivatives containing benzothiazole moiety were synthesized and evaluated for their antitumor activities against various cancer cells. Some compounds exhibited moderate to strong antitumor activities, particularly against human prostate cancer cells, suggesting potential as high-efficiency antitumor drugs (Li et al., 2020).

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, it’s worth noting that N-benzylpiperidine benzisoxazole derivatives are known to be selective inhibitors of the enzyme acetylcholinesterase (AChE), which are used for the treatment of Alzheimer’s disease .

properties

IUPAC Name

1-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O2S2/c25-15-5-6-18-17(11-15)22(28-31-18)14-7-9-29(10-8-14)20(30)12-32-23-21-16-3-1-2-4-19(16)33-24(21)27-13-26-23/h5-6,11,13-14H,1-4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWAHLBVODBGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)N4CCC(CC4)C5=NOC6=C5C=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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